molecular formula C9H11NO B6267777 3-(2-aminophenyl)prop-2-en-1-ol CAS No. 153896-10-7

3-(2-aminophenyl)prop-2-en-1-ol

Cat. No.: B6267777
CAS No.: 153896-10-7
M. Wt: 149.2
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Description

3-(2-aminophenyl)prop-2-en-1-ol is an organic compound with the molecular formula C9H11NO It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a propen-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminophenyl)prop-2-en-1-ol typically involves the reaction of 2-aminophenylacetylene with formaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the amino group of the 2-aminophenylacetylene attacks the electrophilic carbon of formaldehyde, followed by a series of proton transfers and rearrangements to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used solvents include ethanol and water, and the reaction is typically carried out at elevated temperatures to accelerate the reaction rate .

Chemical Reactions Analysis

Types of Reactions

3-(2-aminophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-aminophenyl)prop-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pharmaceuticals, and other fine chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-aminophenyl)prop-2-en-1-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications .

Properties

CAS No.

153896-10-7

Molecular Formula

C9H11NO

Molecular Weight

149.2

Purity

95

Origin of Product

United States

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